molecular formula C7H6N2O2S B2845247 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid CAS No. 1368324-11-1

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B2845247
CAS No.: 1368324-11-1
M. Wt: 182.2
InChI Key: VLVKVDNTRNHKAS-UHFFFAOYSA-N
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Description

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-methylimidazo[5,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)12-5-2-8-3-9(4)5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVKVDNTRNHKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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